molecular formula C23H27ClN4O5S2 B2477365 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1321981-68-3

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B2477365
CAS RN: 1321981-68-3
M. Wt: 539.06
InChI Key: JGMZFSLNPOODRE-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O5S2 and its molecular weight is 539.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computational Elucidation

A study by Guleli et al. (2019) presents a general method for synthesizing various heterocyclic derivatives. This approach might be applicable or analogous to the synthesis of complex molecules such as the specified benzamide hydrochloride, emphasizing the importance of catalytic processes and theoretical calculations in understanding reaction mechanisms.

Heterocyclic Compound Synthesis

The work by Farag et al. (2011) on synthesizing azole, pyrimidine, and furan derivatives incorporating thiazolobenzimidazole moieties highlights the versatility of N-nucleophiles in creating structurally diverse compounds. This research underscores the potential for generating a wide array of molecules that might share pharmacological similarities with the compound of interest.

Spectroscopic and Biological Activity Study

Patel and Patel (2015) discuss the synthesis and characterization of benzamide derivatives with potential antibacterial and antifungal properties [Patel, G. K., & Patel, H. S.]. Although not directly related, the methodologies and biological activity assays discussed could be relevant for assessing the applications of the specified benzamide hydrochloride in scientific research.

Molecular Docking and In Vitro Screening

A study by Flefel et al. (2018) on novel pyridine derivatives emphasizes the use of molecular docking to predict binding energies with target proteins. Such computational techniques could be instrumental in exploring the potential biological targets and mechanisms of action of complex benzamide hydrochlorides.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2.ClH/c1-25(2)11-12-27(23-24-18-13-19-20(32-15-31-19)14-21(18)33-23)22(28)16-5-7-17(8-6-16)34(29,30)26-9-3-4-10-26;/h5-8,13-14H,3-4,9-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMZFSLNPOODRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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